spirosol-5-en-3-ol

Descripción general

Descripción

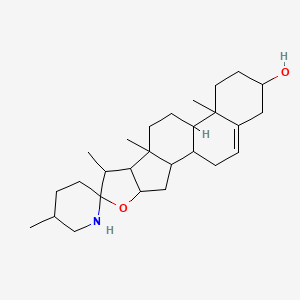

La solasodina es un alcaloide esteroideo que se encuentra naturalmente en plantas de la familia Solanaceae, como las papas y los tomates . Es un compuesto bioactivo significativo conocido por sus diversas propiedades farmacológicas, que incluyen efectos anticancerígenos, antifúngicos e inmunomoduladores . La solasodina también se utiliza como precursor para la síntesis de compuestos esteroideos complejos, como las píldoras anticonceptivas .

Aplicaciones Científicas De Investigación

La solasodina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor para sintetizar compuestos esteroideos complejos.

Medicina: Se utiliza en el desarrollo de píldoras anticonceptivas y otros medicamentos esteroideos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La solasodina se puede extraer de plantas como Solanum nigrum L. utilizando varios métodos de extracción. Un método eficaz es la extracción en dos fases acuosa asistida por microondas, que implica el uso de etanol, sulfato de amonio y agua como solventes . Las condiciones de extracción se optimizan para lograr un alto rendimiento de solasodina.

Métodos de producción industrial

En entornos industriales, la solasodina a menudo se extrae de los frutos de especies de Solanum utilizando una combinación de solventes y sales. El proceso implica el uso de etanol y sulfato de amonio para mejorar el rendimiento de la extracción . La cromatografía líquida de alta resolución se utiliza entonces para purificar y cuantificar el contenido de solasodina .

Análisis De Reacciones Químicas

Tipos de reacciones

La solasodina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para producir derivados con diferentes propiedades farmacológicas.

Reactivos y condiciones comunes

Oxidación: La solasodina se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.

Reducción: La reducción de la solasodina se puede lograr utilizando gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Las reacciones de sustitución a menudo implican el uso de halógenos u otros electrófilos para introducir nuevos grupos funcionales en la molécula de solasodina.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados esteroideos que tienen actividades biológicas mejoradas. Por ejemplo, la oxidación de la solasodina puede conducir a la formación de solasodina-3-ona, un compuesto con potentes propiedades anticancerígenas .

Mecanismo De Acción

La solasodina ejerce sus efectos a través de múltiples objetivos moleculares y vías. Actúa como antagonista en el receptor TRPV1, que está involucrado en la percepción del dolor . Además, la solasodina suprime citocinas como la interleucina-6 y el factor de necrosis tumoral-alfa, contribuyendo a sus efectos antiinflamatorios e inmunomoduladores . El compuesto también exhibe propiedades anticancerígenas al inducir la apoptosis en las células cancerosas a través de varias vías de señalización .

Comparación Con Compuestos Similares

La solasodina es única entre los alcaloides esteroideos debido a sus diversas propiedades farmacológicas. Los compuestos similares incluyen:

La solasodina destaca por su amplio espectro de actividades biológicas y su papel como precursor en la síntesis de varios compuestos esteroideos.

Propiedades

IUPAC Name |

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28-29H,6-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVISVAMQJWJSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871610 | |

| Record name | Solauricidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid | |

| Record name | Solasodine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7186 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Solasodine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

FREELY SOL IN BENZENE, PYRIDINE, AND CHLOROFORM; MODERATELY SOL IN ALC, METHANOL, AND ACETONE; SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ETHER, SOL IN DIOXANE | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-497 | |

| Record name | SOLASODINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

HEXAGONAL PLATES FROM METHANOL OR BY SUBLIMATION IN HIGH VACUUM | |

CAS No. |

126-17-0, 1415-77-6 | |

| Record name | solasodine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | solasodine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Solauricidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Solasodine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLASODINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Solasodine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200-202 °C, 200 - 201 °C | |

| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 1124 | |

| Record name | SOLASODINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 1124 | |

| Record name | Solasodine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of solasodine?

A1: Solasodine has the molecular formula C27H43NO2 and a molecular weight of 413.63 g/mol.

Q2: What spectroscopic data is available for solasodine?

A2: Solasodine has been characterized using various spectroscopic techniques including Infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. [] These techniques provide valuable information about its functional groups, fragmentation patterns, and structural elucidation.

Q3: Does solasodine exhibit any catalytic properties?

A3: Based on the provided research papers, solasodine is not reported to exhibit catalytic properties. Its primary applications and research focus revolve around its potential therapeutic properties, particularly as a precursor for steroid drug synthesis.

Q4: Have there been any computational studies on solasodine?

A4: While computational studies are not extensively discussed in the provided papers, one study mentions the use of high-performance liquid chromatography (HPLC) for solasodine quantification. [] This suggests the potential for applying computational methods like quantitative structure-activity relationship (QSAR) modeling to predict the properties and activities of solasodine and its derivatives.

Q5: How do structural modifications of solasodine affect its activity?

A5: One study found that the rhamnose moiety in solasodine rhamnosides plays a crucial role in triggering cell death, with solamargine (solasodinyl 2,4-di-O-α-l-rhamnopyranosyl-β-d-glucopyranoside) exhibiting stronger anticancer activity than solasodine itself. [] This highlights the impact of sugar moieties on the biological activity of solasodine glycosides.

Q6: What formulation strategies can improve the stability, solubility, or bioavailability of solasodine?

A6: One study investigated the formulation of transdermal patches containing solasodine for improved delivery. [] The study concluded that these patches demonstrated promising anti-inflammatory, analgesic, and antipyretic activities compared to standard drugs like indomethacin and aspirin, suggesting potential for enhanced therapeutic efficacy.

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of solasodine?

A7: One study investigated the excretion of solasodine in rats after oral and intravenous administration using a validated LC-MS/MS method. [] The study found that a significant portion of the administered dose was excreted in urine and feces, highlighting the importance of understanding solasodine's ADME profile for its potential therapeutic applications.

Q8: What are the pharmacodynamic effects of solasodine?

A8: Solasodine has demonstrated various pharmacodynamic effects in both in vitro and in vivo studies. It has shown anti-inflammatory, analgesic, and antipyretic activities in animal models. [, ] Additionally, solasodine has demonstrated antispermatogenic and antiandrogenic properties in dogs, suggesting its potential use in male contraception. []

Q9: What are the in vitro and in vivo anticancer activities of solasodine?

A9: Solasodine has shown potent anti-tumor activity against pancreatic cancer cells by inhibiting cell proliferation and inducing apoptosis via the Cox-2/Akt/GSK3β signaling pathway. [] It also showed potential against human colorectal cancer cells by suppressing the AKT/GSK3β/β-catenin pathway. [] In vivo studies in mice confirmed its antitumor activity and showed increased levels of TNF-α, IL-2, and IFN-γ, suggesting stimulation of the immune response. []

Q10: Has solasodine shown efficacy in other disease models?

A10: Solasodine demonstrated antiamnesic effects in mice models of scopolamine-induced amnesia, potentially by facilitating cholinergic transmission. [] It also ameliorated high-fructose diet-induced metabolic syndrome in rats by modulating adipokines and lipid peroxidation. [] Additionally, solasodine showed promising anticonvulsant and central nervous system depressant effects in rodents. []

Q11: Are there any known mechanisms of resistance to solasodine?

A11: Information regarding specific resistance mechanisms to solasodine is not available in the provided papers. Further research is needed to understand potential resistance development and its implications.

Q12: What is the safety profile of solasodine?

A12: While several studies highlight the therapeutic potential of solasodine, further research is needed to fully elucidate its toxicity profile, potential long-term effects, and safety for human use.

Q13: Are there any strategies to enhance the targeted delivery of solasodine?

A13: Research is exploring various drug delivery strategies for solasodine. One study investigated encapsulating solasodine into clinoptilolite zeolite to create a drug delivery system with controlled release properties. [] This system aimed to release solasodine in the intestine while preventing release in the stomach, potentially enhancing its bioavailability and therapeutic efficacy.

Q14: Are there any biomarkers associated with solasodine efficacy or toxicity?

A14: Research on biomarkers for solasodine is currently limited. Further studies are needed to identify specific biomarkers that can predict efficacy, monitor treatment response, or provide early detection of potential adverse effects.

Q15: What analytical methods are used for solasodine characterization and quantification?

A15: Various analytical techniques have been employed for solasodine analysis, including:

- High-Performance Thin Layer Chromatography (HPTLC): This method enables the separation, identification, and quantification of solasodine in plant extracts and formulations. [, ]

- High-Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with detectors like UV or MS, is widely used for the separation, identification, and quantification of solasodine in various matrices. [, , , ]

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is valuable for quantifying solasodine in complex biological matrices, such as urine and feces. [, ]

Q16: What is the environmental impact of solasodine and its degradation products?

A16: The provided research papers do not extensively discuss the environmental impact of solasodine or its degradation products. Further ecotoxicological studies are crucial to assess its potential effects on the environment and to develop strategies for mitigating any negative impacts.

Q17: What are the key parameters considered in analytical method validation for solasodine?

A17: Analytical method validation for solasodine typically involves assessing several critical parameters, including:

- Accuracy: This refers to the closeness of the measured value to the true value. []

- Precision: This measures the degree of agreement among individual test results under prescribed conditions. []

- Specificity: This demonstrates the method's ability to differentiate and quantify the analyte (solasodine) in the presence of other components in the sample matrix. []

- Linearity: This evaluates the proportional relationship between the measured signal and the analyte concentration over a defined range. []

Q18: Does solasodine elicit any immunological responses?

A18: Information on the immunogenicity of solasodine is limited in the provided papers. Further research is required to understand its potential to induce immune responses and to develop strategies for mitigating or modulating any undesirable immunological effects.

Q19: Are there any known interactions between solasodine and drug transporters or metabolizing enzymes? What about its biocompatibility and biodegradability?

A19: The provided research papers do not provide detailed information on the interaction of solasodine with drug transporters, its impact on drug-metabolizing enzymes, or its biocompatibility and biodegradability. Further investigation is needed to understand these aspects fully.

Q20: Are there any viable alternatives or substitutes for solasodine? What about recycling and waste management strategies? What research infrastructure and resources are available for further investigations on solasodine?

A20: These aspects are not addressed in detail within the provided research papers. Exploring alternatives, sustainable waste management practices, and expanding research infrastructure will be crucial for advancing our understanding and applications of solasodine.

Q21: What are the historical milestones in solasodine research? How can solasodine research benefit from cross-disciplinary collaborations?

A21: While specific historical milestones are not extensively outlined, research on solasodine has steadily progressed, revealing its diverse biological activities and potential applications. [] Further advancements can be achieved through collaborations across various disciplines, including pharmacology, medicinal chemistry, pharmaceutics, and toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(E)-(2,6-Dichlorophenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanehydrazide](/img/structure/B3888067.png)

![(4E)-5-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B3888075.png)

![ethyl 1-{[(2-ethylpyrimidin-5-yl)carbonyl]amino}cyclobutanecarboxylate](/img/structure/B3888099.png)

![(1Z)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(4-NITROPHENYL)ETHAN-1-IMINE](/img/structure/B3888107.png)

![4,6-dimethyl-3-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyridin-2(1H)-one](/img/structure/B3888108.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3888170.png)

![3-(4-ETHOXYPHENYL)-N'-[(E)-1-(2-NAPHTHYL)ETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B3888178.png)

![N'-[(Z)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE](/img/structure/B3888194.png)